![molecular formula C15H17N5O4 B5663798 4-[5-(3,4-diethoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5663798.png)
4-[5-(3,4-diethoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(3,4-diethoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a compound of interest due to its unique molecular structure and potential applications. This compound belongs to the class of oxadiazoles, which are known for their versatile applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds, like 1,3,4-oxadiazoles, generally involves the reaction of appropriate precursors under specific conditions. For example, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involves the reduction of a corresponding benzylidene-thiazolamine with NaBH4, and its structure is confirmed by single-crystal X-ray diffraction (叶姣 et al., 2015).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is typically characterized using techniques like NMR, IR, and X-ray crystallography. These methods provide detailed insights into the spatial arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions and Properties
Oxadiazole derivatives are known to undergo various chemical reactions, contributing to their biological activities. For instance, the title compound in one study showed significant antitumor activity against certain cell lines (T. Yakantham et al., 2019).
properties
IUPAC Name |
4-[5-[(3,4-diethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-3-21-10-6-5-9(7-11(10)22-4-2)8-12-17-15(20-23-12)13-14(16)19-24-18-13/h5-7H,3-4,8H2,1-2H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFXZYTOBSEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC(=NO2)C3=NON=C3N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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